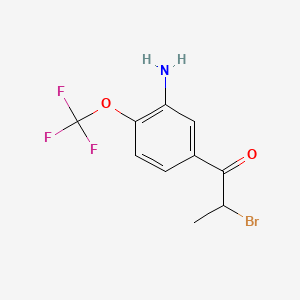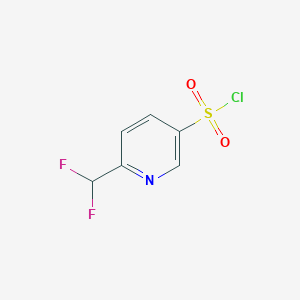
2-(Difluoromethyl)pyridine-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)pyridine-5-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(Difluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic addition: The difluoromethyl group can participate in electrophilic addition reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Electrophilic addition: Reagents such as halogens and acids can be used.
Oxidation and reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Electrophilic addition: Products vary depending on the electrophile used.
Oxidation and reduction: Products include various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-(Difluoromethyl)pyridine-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: The compound is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)pyridine-5-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The difluoromethyl group can participate in electrophilic addition reactions, further diversifying the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethyl)pyridine-5-sulfonyl fluoride
- 2-(Difluoromethyl)pyridine-5-sulfonyl bromide
- 2-(Difluoromethyl)pyridine-5-sulfonyl iodide
Uniqueness
2-(Difluoromethyl)pyridine-5-sulfonyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of both the difluoromethyl and sulfonyl chloride groups. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H4ClF2NO2S |
|---|---|
Poids moléculaire |
227.62 g/mol |
Nom IUPAC |
6-(difluoromethyl)pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)4-1-2-5(6(8)9)10-3-4/h1-3,6H |
Clé InChI |
OJHMGWWFPJPAMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1S(=O)(=O)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
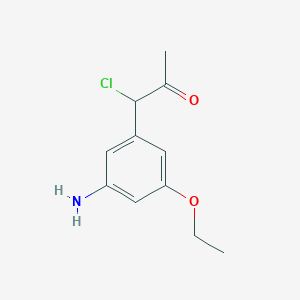
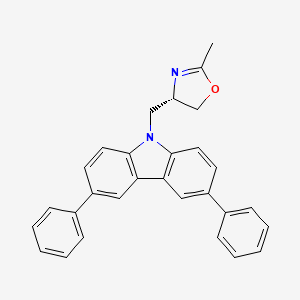
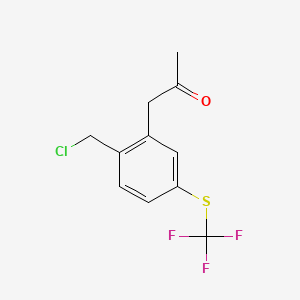
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
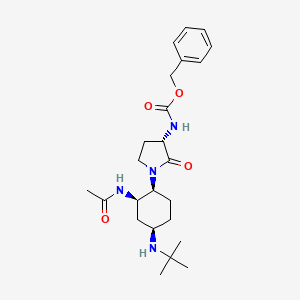


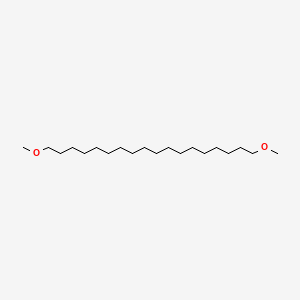
![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
![(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone](/img/structure/B14074161.png)
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)
